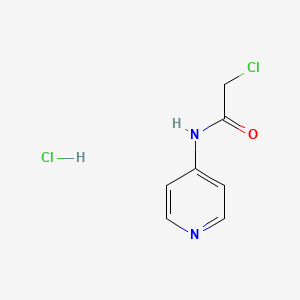

2-chloro-N-(pyridin-4-yl)acetamide hydrochloride

Description

2-Chloro-N-(pyridin-4-yl)acetamide hydrochloride is a halogenated acetamide derivative featuring a pyridine ring substituted at the 4-position. Its molecular formula is C₇H₇ClN₂O·HCl, with a molecular weight of 223.09 g/mol. The compound is synthesized by reacting 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide with piperazine derivatives under specific conditions .

Properties

IUPAC Name |

2-chloro-N-pyridin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O.ClH/c8-5-7(11)10-6-1-3-9-4-2-6;/h1-4H,5H2,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYZELOVHXHYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181825-66-1 | |

| Record name | 2-chloro-N-(pyridin-4-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-chloro-N-(pyridin-4-yl)acetamide hydrochloride is a chemical compound with significant potential in various biological applications, particularly in agriculture and pharmacology. This article will explore its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H7ClN2O·HCl

- Molecular Weight : Approximately 207.05 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

- Density : Approximately 1.341 g/cm³

The compound features a pyridine ring substituted with a chloro group and an acetamide functional group, contributing to its unique chemical reactivity and biological properties.

Herbicidal Properties

This compound has been primarily studied for its herbicidal activity. It functions by inhibiting specific biochemical pathways in plants, effectively controlling weeds and grasses in agricultural settings. This inhibition leads to the disruption of plant growth processes, making it a valuable tool in crop management.

Potential Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Although detailed mechanisms are yet to be fully elucidated, initial findings indicate that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

The exact mechanism of action for this compound is not fully understood; however, it is believed to interact with molecular targets involved in key biochemical pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cellular metabolism, which may also apply to this compound.

- Modulation of Signaling Pathways : It may influence various signaling cascades related to inflammation and pain perception .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-(pyridin-2-yl)acetamide | C7H7ClN2O | Different pyridine substitution position |

| N-(pyridin-4-yl)acetamide | C7H8N2O | Lacks chlorine substituent |

| 3-Chloro-N-(pyridin-4-yl)acetamide | C7H8ClN2O | Chlorine at a different position on the ring |

This table highlights the structural diversity within this chemical class and emphasizes how specific substitutions can affect biological activity.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(pyridin-4-yl)acetamide hydrochloride is being investigated for its potential biological activities. It has shown promise in:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Antiviral Properties : Research is ongoing to assess its effectiveness against viral infections, which could lead to novel antiviral therapies .

- Anti-inflammatory Effects : Some studies suggest that it may have anti-inflammatory and analgesic properties, although further research is required to confirm these effects .

Agricultural Applications

The compound has been explored for its use as an herbicide. It functions by inhibiting specific biochemical pathways in plants, effectively controlling weeds and grasses in agricultural settings. This application highlights its utility in sustainable agriculture practices .

Case Study 1: Antimicrobial Activity

A study conducted on various pyridine derivatives, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The findings suggest that modifications in the structure can enhance efficacy against resistant strains .

Case Study 2: Herbicidal Properties

In agricultural research, field trials indicated that formulations containing this compound effectively controlled weed populations while minimizing damage to crops. This study supports its potential as a selective herbicide in integrated pest management strategies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Hydrogen Bonding : In 2-chloro-N-(2,4-dimethylphenyl)acetamide, intermolecular N–H⋯O bonds form chains in the solid state, enhancing stability . This contrasts with pyridine derivatives, where aromatic stacking dominates.

- Positional Isomerism : Substitution on pyridine (2- vs. 4-position) significantly alters electronic properties. For example, 5-fluoropyridin-2-yl derivatives exhibit higher polarity than 4-pyridyl analogues .

Application Divergence

- Pharmaceuticals vs. Agrochemicals : While pyridinyl and piperidinyl acetamides are drug candidates, S-metolachlor derivatives are prioritized as pesticide transformation products (TPs) due to their environmental persistence .

Research Findings and Data

Anticancer Activity (Selected Compounds)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Chloro-N-(pyridin-4-yl)acetamide derivative (3e) | A549 (lung) | 8.2 | |

| Cisplatin | A549 (lung) | 6.5 | |

| 2-Chloro-N-(1-ethylpiperidin-4-yl)acetamide | C6 (glioma) | >50 |

Crystallographic Data

| Compound | Space Group | Hydrogen Bond Length (Å) | Reference |

|---|---|---|---|

| 2-Chloro-N-(2,4-dimethylphenyl)acetamide | P2₁/c | 2.05 (N–H⋯O) |

Preparation Methods

Acylation of 4-Aminopyridine with Chloroacetyl Chloride

- Reagents: 4-Aminopyridine, chloroacetyl chloride, base (e.g., triethylamine or sodium carbonate), solvent (e.g., dichloromethane or acetonitrile).

- Procedure:

- The 4-aminopyridine is dissolved in anhydrous solvent.

- A base is added to neutralize the HCl generated during acylation.

- Chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.

- The mixture is stirred for several hours at room temperature or slightly elevated temperature.

- After completion, the reaction mixture is washed with water and extracted with an organic solvent.

- The organic layer is dried and concentrated to yield the crude 2-chloro-N-(pyridin-4-yl)acetamide.

Formation of Hydrochloride Salt

- The crude amide is dissolved in an appropriate solvent (e.g., dichloromethane or dioxane).

- A solution of hydrochloric acid in dioxane (commonly 4N HCl in dioxane) is added.

- The mixture is stirred until precipitation of the hydrochloride salt occurs.

- The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield pure this compound.

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | 4-aminopyridine + chloroacetyl chloride, base, 0–5 °C to RT, 4–12 h | 70–90 | Controlled addition to minimize side reactions |

| Salt formation | 4N HCl in dioxane, RT, 1–2 h | 85–95 | Precipitation of hydrochloride salt |

Alternative Synthetic Routes and Modifications

- Deprotection and Coupling Approach: Some methods involve Boc-protected pyridin-4-yl amines, which are first deprotected using 4N HCl in dioxane, followed by coupling with chloroacetyl chloride or carboxylic acid derivatives using coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium salts and bases like diisopropylethylamine in dichloromethane.

- Use of Sodium Carbonate or Potassium Carbonate: Bases such as K2CO3 or Na2CO3 can be used to neutralize HCl and facilitate the acylation reaction in organic solvents like DMF or acetonitrile.

- Reflux Conditions: Refluxing the reaction mixture in ethanol or other solvents with sodium ethoxide or piperidine as catalysts has been reported to improve yields in related chloroacetamide syntheses.

Mechanistic Insights and Reaction Monitoring

- The acylation proceeds via nucleophilic attack of the pyridin-4-yl amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride.

- The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.

- Spectroscopic methods such as IR (carbonyl stretch ~1640 cm⁻¹), ^1H NMR (amide NH and methylene protons), and mass spectrometry confirm the structure of the intermediate and final hydrochloride salt.

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(pyridin-4-yl)acetamide hydrochloride, and how can purity be ensured?

Q. How do substitution reactions of the chlorine atom in this compound influence its reactivity?

- Methodological Answer : The chlorine atom undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with piperazine in DMF at 60°C yields a tertiary amine derivative. Kinetic studies (monitored via TLC or LC-MS) reveal second-order dependence on nucleophile concentration. Steric hindrance from the pyridinyl group slows reactivity compared to aliphatic analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives of 2-chloro-N-(pyridin-4-yl)acetamide?

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Q. What analytical techniques best characterize degradation products under hydrolytic conditions?

- Methodological Answer : Hydrolysis in acidic/basic media produces 2-chloroacetic acid and 4-aminopyridine. Monitor degradation via LC-QTOF-MS (ESI+ mode) to identify intermediates like the hemiaminal adduct. Accelerated stability studies (40°C/75% RH) combined with multivariate analysis (PCA) reveal dominant degradation pathways. FT-IR confirms amide bond cleavage (loss of C=O stretch at 1660 cm⁻¹) .

Contradictions and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.